molecular formula C9H7F4NO B3080386 2-Amino-1-(4-fluoro-3-(trifluoromethyl)phenyl)ethanone CAS No. 1082951-16-3

2-Amino-1-(4-fluoro-3-(trifluoromethyl)phenyl)ethanone

Cat. No.: B3080386
CAS No.: 1082951-16-3
M. Wt: 221.15 g/mol
InChI Key: WZPSNPSAYYCJGX-UHFFFAOYSA-N
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Description

“2-Amino-1-(4-fluoro-3-(trifluoromethyl)phenyl)ethanone” is a useful research chemical . It is also known as "Ethanone, 2-amino-1-[4-fluoro-3-(trifluoromethyl)phenyl]-, hydrochloride (1:1)" . The molecular formula is C9H8ClF4NO and the molecular weight is 257.61 .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the canonical SMILES string: CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC(=C(C=C1C(=O)CN)C(F)(F)F)F .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 393.35, a molecular formula of C16H15F4NO4S, and a complexity of 447 . It has a covalently-bonded unit count of 2, a hydrogen bond acceptor count of 9, and a hydrogen bond donor count of 2 .

Scientific Research Applications

Synthesis and Chemical Applications

  • Synthesis of Complex Compounds : This compound is used in the synthesis of complex organic structures. For instance, it has been utilized in the synthesis of various Schiff bases and imidazol-1-yl derivatives, showcasing its versatility in organic chemistry (R. Vaid et al., 2012).

  • Role in Antimicrobial Activity : Some derivatives synthesized using this compound have demonstrated significant antimicrobial activity, indicating its potential in developing new antimicrobial agents (Divyaraj Puthran et al., 2019).

  • Application in Heterocyclic Chemistry : It's an important building block in heterocyclic chemistry, especially in the synthesis of benzoxazines and benzothiazines, which are of interest in various chemical and pharmaceutical applications (W. Nijhuis et al., 2010).

Material Science and Polymer Research

  • Development of Polyimides : The compound is instrumental in the synthesis of fluorine-containing polyimides, which are known for their outstanding mechanical properties and thermal stability, making them suitable for high-performance materials (D. Yin et al., 2005).

  • Creation of Soluble Fluoro-Polyimides : It contributes to the synthesis of fluoro-polyimides that exhibit excellent thermal stability and low moisture absorption, indicating their potential in advanced material applications (K. Xie et al., 2001).

Pharmacological Research

  • Anticonvulsant Potential : Derivatives of this compound have been explored for their anticonvulsant properties, highlighting its potential in the development of novel anticonvulsant drugs (P. Ahuja, N. Siddiqui, 2014).

  • Potential in Cancer Research : Some synthesized derivatives containing the compound have shown anticancer properties, particularly against liver and breast cancers, suggesting its importance in cancer research (S. Hessien et al., 2009).

Properties

IUPAC Name

2-amino-1-[4-fluoro-3-(trifluoromethyl)phenyl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F4NO/c10-7-2-1-5(8(15)4-14)3-6(7)9(11,12)13/h1-3H,4,14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZPSNPSAYYCJGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)CN)C(F)(F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F4NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Cool a solution of 2-bromo-1-(4-fluoro-3-(trifluoromethyl)phenyl)ethanone (93% pure by HPLC, 1000 g; 3.51 mol) and THF (5 L) to <5° C. in an ice bath. Add a solution of sodium azide (239 g; 3.68 mol, 1.05 eq) in water (800 mL) drop wise over one hour at <5° C. After stirring at <5° C. for one hour, separate and discard the aqueous layer. While still cold, add the organic layer slowly over 3 hours to a solution of triphenylphosphine (920.2 g, 3.51 mol, 1.0 eq), p-toluenesulfonic acid monohydrate (1335 g, 7.02 mol, 2.0 eq), and THF (5 L). Maintain the temperature at <15° C. throughout this addition and solids precipitate during the addition. Stir the reaction mixture at <20° C. for 2 hours and then filter the solid, wash with THF (3×2 L), and dry at 50° C. under vacuum to give 1167.4 g (85%, 92% corrected for starting material purity) of 2-amino-1-(4-fluoro-3-(trifluoromethyl)phenyl)ethanone, 4-methylbenzenesulfonate as a white crystalline solid. HRMS (ESI) m/z (M+H) 222.0531 calculated for C9H8F4NO 222.0537
Quantity
1000 g
Type
reactant
Reaction Step One
Name
Quantity
5 L
Type
solvent
Reaction Step One
Quantity
239 g
Type
reactant
Reaction Step Two
Name
Quantity
800 mL
Type
solvent
Reaction Step Two
Quantity
920.2 g
Type
reactant
Reaction Step Three
Quantity
1335 g
Type
reactant
Reaction Step Three
Name
Quantity
5 L
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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